Ethyl nonadecanoate

Description

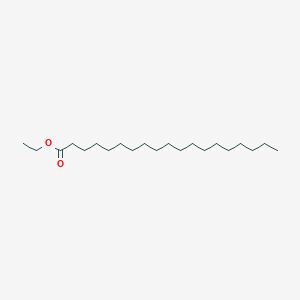

Structure

2D Structure

Properties

IUPAC Name |

ethyl nonadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVYQLQYVCXJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171334 | |

| Record name | Ethyl nonadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18281-04-4 | |

| Record name | Ethyl nonadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018281044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18281-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl nonadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl Nonadecanoate: A Comprehensive Technical Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nonadecanoate (B1228766) is a long-chain fatty acid ethyl ester (FAEE) with emerging applications in the pharmaceutical, cosmetic, and food industries. As a member of the FAEE class of molecules, it is implicated in various biological processes, including cellular signaling and energy metabolism. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of ethyl nonadecanoate. Detailed experimental protocols for its synthesis and for the assessment of its antioxidant activity are provided, along with a summary of its spectroscopic data. Furthermore, this guide explores the putative roles of long-chain fatty acid ethyl esters in key signaling pathways, offering a foundation for future research and development.

Chemical and Physical Properties

This compound is the ethyl ester of nonadecanoic acid, a 19-carbon saturated fatty acid. Its properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Nonadecanoic acid, ethyl ester; Ethyl n-nonadecanoate | [1] |

| CAS Number | 18281-04-4 | [1] |

| Molecular Formula | C₂₁H₄₂O₂ | [1] |

| Molecular Weight | 326.56 g/mol | [1] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | [2] |

| Melting Point | 33 - 36 °C | [2] |

| Storage | 0 - 8 °C | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹³C NMR (CDCl₃) | δ (ppm): 173.85 (C=O), 60.13 (O-CH₂), 34.43, 32.02, 29.78, 29.55, 29.46, 29.36, 29.23, 25.06, 22.76 (alkyl CH₂), 14.28 (ester CH₃), 14.14 (alkyl CH₃) |

| Mass Spectrometry (EI) | Major Fragments (m/z): 88 (McLafferty rearrangement), 101, and other fragments characteristic of long-chain fatty acid esters. The molecular ion peak is expected at m/z 326. |

| ¹H NMR (Predicted) | δ (ppm): ~4.12 (q, 2H, O-CH₂), ~2.28 (t, 2H, α-CH₂), ~1.62 (quint, 2H, β-CH₂), ~1.25 (s, 30H, alkyl CH₂), ~0.88 (t, 3H, terminal CH₃) |

| FT-IR (Predicted) | ν (cm⁻¹): ~2920 & ~2850 (C-H stretch), ~1740 (C=O stretch), ~1170 (C-O stretch) |

Synthesis of this compound

This compound can be synthesized through several methods, with Fischer esterification and lipase-catalyzed esterification being the most common.

Fischer Esterification

This method involves the acid-catalyzed esterification of nonadecanoic acid with ethanol (B145695).

Materials:

-

Nonadecanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄) or acetyl chloride

-

Dichloromethane or diethyl ether

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reflux apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve nonadecanoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid. Alternatively, acetyl chloride can be added to generate HCl in situ as the catalyst.[3]

-

Assemble the reflux apparatus and heat the mixture to reflux for 2-4 hours.[4] The reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% aqueous NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel if required.

Lipase-Catalyzed Esterification

This enzymatic method offers a greener alternative, proceeding under milder conditions.

Materials:

-

Nonadecanoic acid

-

Ethanol

-

Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

-

Anhydrous hexane (B92381) or other suitable organic solvent (or solvent-free)

-

Molecular sieves (optional, for water removal)

-

Shaking incubator

Procedure:

-

In a sealed flask, dissolve nonadecanoic acid in a suitable organic solvent like n-hexane. For a solvent-free system, directly mix the reactants.

-

Add ethanol. A molar excess of ethanol is often used to drive the equilibrium towards product formation.

-

Add the immobilized lipase (typically 5-10% by weight of the substrates).

-

If desired, add activated molecular sieves to remove the water produced during the reaction.

-

Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-60°C) for 24-72 hours.

-

Monitor the reaction progress by analyzing aliquots using gas chromatography (GC) or by titrating the remaining free fatty acid.

-

Once the reaction reaches the desired conversion, recover the immobilized lipase by filtration. The enzyme can be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography if necessary.

Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, research on the broader class of long-chain fatty acid ethyl esters (FAEEs) provides insights into its potential roles. FAEEs are known non-oxidative metabolites of ethanol and have been implicated in cellular signaling and organ damage associated with alcohol consumption.[1]

Antioxidant Activity

This compound has been investigated for its potential antioxidant properties.[5] Antioxidants can neutralize harmful free radicals, mitigating cellular damage. A common method to assess this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

-

This compound

-

DPPH solution in methanol (B129727) or ethanol

-

Methanol or ethanol

-

Positive control (e.g., ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the this compound solution in a 96-well plate.

-

Add the DPPH solution to each well containing the sample dilutions and the positive control.

-

Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Putative Involvement in Signaling Pathways

Long-chain FAEEs are believed to exert their biological effects by modulating various signaling pathways.

Some fatty acid esters have been shown to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[7] These pathways are crucial regulators of the inflammatory response.

FAEEs have been shown to induce mitochondrial dysfunction, which can lead to cellular injury.[8] They can uncouple oxidative phosphorylation, leading to decreased ATP production and increased production of reactive oxygen species (ROS).

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and analysis of this compound.

Conclusion

This compound is a long-chain fatty acid ester with defined chemical and physical properties. Its synthesis can be achieved through both classical and enzymatic methods, with the latter offering a more sustainable approach. While direct biological studies on this compound are not extensive, the known effects of the broader class of FAEEs suggest potential roles in modulating key cellular signaling pathways related to inflammation and mitochondrial function. This technical guide provides a foundational resource for researchers and professionals in drug development, offering detailed protocols and a summary of current knowledge to facilitate further investigation into the therapeutic and industrial applications of this compound. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. This compound | 18281-04-4 | Benchchem [benchchem.com]

- 5. Nonadecanoic acid, ethyl ester [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

ethyl nonadecanoate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl Nonadecanoate (B1228766)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nonadecanoate (CAS 18281-04-4), the ethyl ester of nonadecanoic acid, is a long-chain fatty acid ester.[1] Its chemical formula is C21H42O2.[1][2] This compound is of interest in various scientific fields, including lipid metabolism research and as a component in the formulation of fragrances, cosmetics, and flavorings.[2] In the context of drug development, long-chain fatty acid esters are studied for their potential roles in biological systems and as components of delivery systems. An accurate understanding of its physical properties is crucial for its application in research and development.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, formulation, and application. These properties have been determined through various analytical techniques and are summarized below.

Data Presentation

The quantitative physical properties of this compound are presented in Table 1 for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C21H42O2 | [1][2][3] |

| Molecular Weight | 326.56 g/mol | [3][4][5] |

| CAS Number | 18281-04-4 | [1][2][3] |

| Appearance | White or colorless to light yellow solid/lump | [2] |

| Melting Point | 33 - 36 °C | [2] |

| Boiling Point | 359.10 °C (estimated) | |

| Water Solubility | 0.0001161 mg/L at 25 °C (estimated) | |

| Purity | ≥ 96% to >99% (GC) | [2][3] |

Experimental Protocols

The determination of the physical properties of fatty acid esters like this compound involves specific and standardized experimental methodologies. Below are detailed protocols for key experiments.

Determination of Melting Point (Capillary Method)

The capillary method is a common technique for determining the melting point of a crystalline solid.

-

Principle: A small, powdered sample of the substance is heated in a capillary tube, and the temperature range over which it melts is observed.

-

Apparatus:

-

Melting point apparatus with a heating block and thermometer/temperature probe.

-

Capillary tubes (sealed at one end).

-

Sample pulverizing tool (e.g., mortar and pestle).

-

-

Procedure:

-

A small amount of dry this compound is finely powdered.

-

The open end of a capillary tube is tapped into the powder, forcing a small amount of the sample into the tube.

-

The tube is inverted and tapped gently to pack the sample into the sealed end, creating a column of 2-4 mm in height.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.

-

The melting point is reported as a range between these two temperatures.

-

Determination of Boiling Point (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis can be used to estimate the boiling points of pure substances with low volatility.

-

Principle: TGA measures the change in mass of a sample as a function of temperature. The temperature at which rapid mass loss occurs due to vaporization can be correlated with the boiling point.

-

Apparatus:

-

Thermogravimetric Analyzer (TGA).

-

Sample pans (e.g., aluminum or platinum).

-

Inert gas supply (e.g., nitrogen).

-

-

Procedure:

-

A small, accurately weighed sample of this compound is placed in a TGA sample pan.

-

The sample is heated in the TGA furnace under a controlled, inert atmosphere.

-

The temperature is increased at a constant rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) will show a sharp decrease in mass as the substance boils. The onset temperature of this mass loss is taken as the boiling point.

-

Determination of Density (Oscillating U-tube Densitometer)

This method provides highly accurate density measurements for liquids.

-

Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.

-

Apparatus:

-

Digital densitometer with an oscillating U-tube.

-

Thermostatic control for the measurement cell.

-

Syringes for sample injection.

-

-

Procedure:

-

The instrument is calibrated using two standards of known density (e.g., dry air and ultrapure water).

-

The temperature of the measurement cell is set to the desired value (e.g., 40 °C, to ensure the sample is liquid) and allowed to stabilize.

-

The molten this compound sample is injected into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period and calculates the density of the sample.

-

The measurement is repeated until a stable reading is obtained.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that is sensitive to the purity of a substance.

-

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. An Abbe refractometer measures the critical angle of refraction of a thin layer of the sample between two prisms to determine its refractive index.

-

Apparatus:

-

Abbe refractometer.

-

A constant temperature water bath to circulate water through the refractometer prisms.

-

A light source (typically a sodium D-line source, 589 nm).

-

-

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

The temperature of the prisms is set and maintained by the circulating water bath (e.g., 40 °C).

-

A few drops of the molten this compound sample are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Visualizations

Experimental Workflow: Melting Point Determination

The following diagram illustrates the logical workflow for determining the melting point of this compound using the capillary method.

Caption: Workflow for Capillary Melting Point Determination.

References

Ethyl Nonadecanoate (CAS: 18281-04-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nonadecanoate (B1228766) is a long-chain fatty acid ethyl ester with the chemical formula C21H42O2.[1] This document provides an in-depth technical overview of ethyl nonadecanoate, covering its physicochemical properties, synthesis methodologies, analytical techniques, and known biological activities. The information is intended to serve as a valuable resource for professionals in research, science, and drug development, facilitating a deeper understanding of this compound for potential applications. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Furthermore, logical and experimental workflows are visualized using diagrams to enhance comprehension.

Physicochemical Properties

This compound is characterized by its long aliphatic chain, which imparts lipophilic properties. It typically appears as a white or colorless to light yellow solid or liquid, depending on the ambient temperature.[2]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18281-04-4 | [1][2][3] |

| Molecular Formula | C21H42O2 | [1][2][4][5] |

| Molecular Weight | 326.56 g/mol | [1][2][3][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | Nonadecanoic acid, ethyl ester; Ethyl n-nonadecanoate | [1][2][3][5] |

| InChI Key | ICVYQLQYVCXJNE-UHFFFAOYSA-N | [1][5] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | [2] |

| Purity | ≥96% (GC) or >99% | [2][5] |

Table 2: Physical and Chemical Data of this compound

| Property | Value | Reference(s) |

| Melting Point | 33 - 36 °C | [2] |

| Boiling Point (est.) | 359.10 °C @ 760.00 mm Hg | [3] |

| Flash Point (est.) | 166.40 °C (TCC) | [3] |

| Water Solubility (est.) | 0.0001161 mg/L @ 25 °C | [3] |

| Storage Temperature | Room temperature or 0 - 8 °C | [2][5] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of nonadecanoic acid with ethanol (B145695). This can be achieved via chemical or enzymatic catalysis.

Fischer-Speier Esterification (Chemical Synthesis)

Fischer-Speier esterification involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[6] To drive the reaction towards the product, an excess of the alcohol is typically used, or the water byproduct is removed.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nonadecanoic acid (1.0 equivalent) and absolute ethanol (a large excess, e.g., 10-20 equivalents, which also serves as the solvent).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 equivalents) to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

-

Washing: Wash the organic phase sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if required.

Caption: General workflow for the synthesis of this compound via Fischer-Speier esterification.

Lipase-Catalyzed Esterification (Enzymatic Synthesis)

Enzymatic synthesis using lipases offers a greener alternative, proceeding under milder conditions with high selectivity.[1] Immobilized lipases are often preferred for ease of separation and reuse.

-

Reaction Mixture: In a screw-capped vial, combine nonadecanoic acid and ethanol in a suitable molar ratio (e.g., 1:1 to 1:5) in a solvent such as n-hexane or under solvent-free conditions.

-

Enzyme Addition: Add an immobilized lipase (B570770) (e.g., Novozym® 435, from Candida antarctica) to the mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrate weight.

-

Incubation: Incubate the mixture in a shaker incubator at a controlled temperature (e.g., 40-60 °C) and agitation speed (e.g., 150-200 rpm) for 24-72 hours.

-

Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by GC.

-

Product Isolation: After the reaction, separate the immobilized enzyme by filtration.

-

Purification: Remove the solvent (if used) and any unreacted starting materials under reduced pressure to obtain the this compound product.

Caption: General workflow for the enzymatic synthesis of this compound.

Analytical Methods

A combination of chromatographic and spectroscopic techniques is employed for the characterization and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of this compound, especially in complex mixtures.[1]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5MS (or equivalent), is suitable for separating fatty acid esters. A typical dimension is 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250-290 °C.

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

Oven Temperature Program: An initial temperature of 60-80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

Table 3: Mass Spectrometry Data for this compound

| Feature | m/z Value | Interpretation | Reference(s) |

| Molecular Ion [M]⁺ | 326 | Molecular weight of this compound | [1][4] |

| Key Fragment | 88 | McLafferty rearrangement of the ethyl ester group | [1] |

| Key Fragment | 101 | Fragmentation of the ethyl ester moiety | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

Concentration: A sample concentration of 5-10 mg/mL is typical.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Table 4: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Assignment | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Reference(s) |

| Ester CH₂ (a) | ~4.12 | ~60.1 | [1] |

| α-CH₂ (b) | ~2.27 | ~34.4 | [1] |

| β-CH₂ (c) | ~1.61 | ~25.1 | [1] |

| (CH₂)n (d) | ~1.26 | ~29.2 - 29.7 | [1] |

| Acyl CH₃ (e) | ~0.88 | ~22.7 | [1] |

| Ester CH₃ (f) | ~1.25 | ~14.3 | [1] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Table 5: Expected IR Absorption Bands for this compound

| Bond | Vibration Type | Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 2960 |

| C=O (ester) | Stretching | 1735 - 1750 |

| C-O (ester) | Stretching | 1150 - 1250 |

Biological Activity and Applications

This compound has been investigated for several biological activities and has potential applications in various industries.

Antioxidant and Anti-inflammatory Activity

This compound has been explored for its antioxidant properties, which involve neutralizing harmful free radicals.[1] In vitro studies have also demonstrated its anti-inflammatory potential. One study showed that at concentrations of 100 µg/mL and 50 µg/mL, it inhibited egg albumin denaturation by over 70% and 80%, respectively, which is an indicator of anti-inflammatory activity.[1]

Role in Lipid Metabolism Research

As a fatty acid ester, this compound is utilized in biochemical research related to lipid metabolism and fatty acid profiles.[2][7] Such compounds can serve as standards or probes to understand metabolic pathways.[2][7] Fatty acid ethyl esters, in general, are known to be involved in signaling pathways such as those regulated by Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.

Caption: Hypothetical involvement of fatty acid ethyl esters (FAEEs) in the PPARα signaling pathway.

Industrial Applications

This compound finds use in several industries:

-

Flavor and Fragrance: It is used as a flavoring agent in food and a fragrance component in perfumes and cosmetics due to its pleasant aroma.[2]

-

Cosmetics: It acts as an emollient in skincare products, improving texture and moisture retention.[2][7]

-

Biodiesel: There is potential for its use as an additive in biodiesel formulations.[2][7]

-

Polymer Chemistry: It can be used in the synthesis of polymers to enhance material properties like flexibility.[2]

Conclusion

This compound is a long-chain fatty acid ester with well-defined physicochemical properties and established methods for its synthesis and analysis. Its demonstrated anti-inflammatory activity and its relevance in lipid metabolism research suggest its potential for further investigation in drug development and other biomedical applications. The detailed protocols and compiled data in this guide serve as a foundational resource for researchers and scientists working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. cerritos.edu [cerritos.edu]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. IR _2007 [uanlch.vscht.cz]

An In-depth Technical Guide to Ethyl Nonadecanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of ethyl nonadecanoate (B1228766), a long-chain fatty acid ethyl ester. The information is curated for professionals in research and development, with a focus on clarity and practical application.

Physicochemical Properties of Ethyl Nonadecanoate

This compound is the ethyl ester of nonadecanoic acid. Its properties are summarized in the table below, providing a quick reference for laboratory and development settings.

| Property | Value | Source |

| Molecular Formula | C₂₁H₄₂O₂ | [1][2][3][4] |

| Molecular Weight | 326.56 g/mol | [1] |

| CAS Number | 18281-04-4 | |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | |

| Melting Point | 33 - 36 °C | |

| Purity | >99% | |

| Storage Temperature | Room temperature or 0 - 8 °C |

Experimental Protocols: Synthesis of this compound via Fischer Esterification

A common method for the synthesis of this compound is through Fischer esterification. This acid-catalyzed reaction involves the esterification of nonadecanoic acid with ethanol.

Materials:

-

Nonadecanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Organic solvent (e.g., diethyl ether or hexane) for extraction

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve nonadecanoic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to the boiling point of ethanol. Allow the reaction to reflux for several hours to drive the equilibrium towards the product.

-

Workup: After cooling, transfer the reaction mixture to a separatory funnel.

-

Neutralization: Wash the mixture with a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the this compound into an organic solvent like diethyl ether.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The product can be further purified by distillation or chromatography.

Visualization of a Representative Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of fatty acid ethyl esters (FAEEs) like this compound from a biological sample, a common application in metabolic research.

Caption: Workflow for Fatty Acid Ethyl Ester Analysis.

References

ethyl nonadecanoate natural occurrence

An In-depth Technical Guide to the Natural Occurrence and Biological Significance of Ethyl Nonadecanoate (B1228766)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nonadecanoate, a long-chain fatty acid ethyl ester, is a naturally occurring compound found across various biological systems, including plants and fungi. This technical guide provides a comprehensive overview of its natural sources, biosynthesis, and potential biological activities. Detailed experimental protocols for the extraction, identification, and quantification of this compound are presented, alongside a discussion of its potential role in cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (C21H42O2) is the ethyl ester of nonadecanoic acid, a 19-carbon saturated fatty acid. As a member of the fatty acid ethyl ester (FAEE) family, it is formed through the esterification of nonadecanoic acid with ethanol. While often used in research as a standard or in industrial applications for fragrances and flavorings, its natural occurrence and biological activities are of increasing interest to the scientific community. This guide delves into the known natural sources of this compound and the experimental methodologies used to study this molecule.

Natural Occurrence of this compound

This compound has been identified as a component of complex lipid mixtures in various natural sources. Its presence is most notably documented in the cuticular waxes of plants and as a secondary metabolite produced by endophytic fungi.

Plants

The primary role of this compound in plants is as a constituent of the epicuticular wax layer that coats the surfaces of leaves and stems.[1] This waxy layer serves as a protective barrier against environmental stressors such as water loss, UV radiation, and pathogen invasion. While the presence of long-chain fatty acid esters in plant waxes is well-established, specific quantitative data for this compound is not widely available in the literature. Its concentration can vary significantly depending on the plant species, age, and environmental conditions.

Fungi

Endophytic fungi, which reside within the tissues of living plants, are known to produce a diverse array of secondary metabolites. Several studies have identified this compound as a volatile organic compound produced by various endophytic fungal species.[2][3] The production of such compounds may play a role in the symbiotic relationship between the fungus and its host plant, potentially contributing to defense mechanisms against pathogens.

Quantitative Data

A significant challenge in the study of this compound is the limited availability of specific quantitative data regarding its concentration in natural sources. While its presence has been qualitatively confirmed in various plant and fungal extracts through techniques like Gas Chromatography-Mass Spectrometry (GC-MS), precise quantification remains an area requiring further research. The tables below are structured to accommodate future quantitative findings.

Table 1: Quantitative Occurrence of this compound in Plants

| Plant Species | Family | Plant Part | Concentration (e.g., µg/g of dry weight) | Reference |

| Data Not Available |

Table 2: Quantitative Occurrence of this compound in Fungi

| Fungal Species | Host Plant | Fungal Part | Concentration (e.g., µg/g of biomass) | Reference |

| Data Not Available |

Experimental Protocols

The isolation and analysis of this compound from natural sources require specific and sensitive analytical techniques. The following sections detail the experimental protocols for extraction and quantification.

Extraction of this compound from Plant Material

A common method for extracting epicuticular waxes, including this compound, from plant leaves is solvent immersion.[4][5]

Protocol 1: Solvent Extraction of Plant Cuticular Wax

-

Sample Preparation: Carefully excise fresh, undamaged plant leaves. Measure the surface area if quantification per unit area is required.

-

Extraction: Using forceps, briefly immerse the leaves (e.g., for 30-60 seconds) in a beaker containing a non-polar solvent such as chloroform (B151607) or n-hexane. Gentle agitation can be applied.

-

Collection: Remove the plant material and transfer the solvent extract to a pre-weighed glass vial. A second and third wash with fresh solvent can be performed to ensure complete extraction.

-

Solvent Evaporation: Combine the solvent washes and evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen gas until a dry wax residue remains.

-

Quantification and Storage: Weigh the vial with the dried wax residue to determine the total wax yield. Store the extract at -20°C until further analysis.

Extraction of this compound from Fungal Cultures

Secondary metabolites from endophytic fungi can be extracted from liquid fermentation cultures.

Protocol 2: Extraction of Fungal Secondary Metabolites

-

Fungal Culture: Grow the endophytic fungus in a suitable liquid fermentation medium (e.g., Potato Dextrose Broth) at 25°C for a specified period (e.g., 30 days).

-

Extraction: After the incubation period, partition the fungal broth with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Separation: Separate the organic layer from the aqueous layer using a separatory funnel.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and then concentrate it using a rotary evaporator.

-

Storage: Store the crude extract at 4°C for subsequent analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for the identification and quantification of fatty acid ethyl esters due to their volatility.

Protocol 3: GC-MS Analysis of this compound

-

Sample Preparation: Dissolve a known amount of the dried extract in a suitable solvent (e.g., hexane). Add a known concentration of an internal standard, such as ethyl heptadecanoate, for accurate quantification.

-

GC-MS Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: A nonpolar dimethylpolysiloxane column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, then ramp to 300°C at 15°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

-

-

-

Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound standards. Determine the concentration of this compound in the samples from this calibration curve.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound occurs through the enzymatic esterification of nonadecanoic acid and ethanol. This process is catalyzed by enzymes such as lipases and esterases. The precursors, nonadecanoic acid and ethanol, are derived from fatty acid synthesis and glycolysis pathways, respectively.

Potential Signaling Pathway: AMPK Activation

Long-chain fatty acids and their esters are known to act as signaling molecules. One potential mechanism for the biological activity of this compound is through the activation of AMP-activated protein kinase (AMPK). Long-chain fatty acyl-CoA esters, the activated form of fatty acids, can allosterically activate AMPK. This activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. The inhibition of ACC reduces the production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting the transport of fatty acids into the mitochondria for β-oxidation. This shift towards fatty acid oxidation can have anti-inflammatory effects.

Biological Activities

Preliminary studies suggest that this compound and other long-chain fatty acid esters possess a range of biological activities, including anti-inflammatory and antioxidant properties. The anti-inflammatory effects may be mediated through the AMPK signaling pathway as described above. Further research is needed to fully elucidate the specific biological functions and therapeutic potential of this compound.

Conclusion

This compound is a naturally occurring long-chain fatty acid ethyl ester with a widespread presence in the plant and fungal kingdoms. While its quantitative distribution in nature is still under-investigated, the methodologies for its extraction and analysis are well-established. The potential for this compound to modulate cellular signaling pathways, such as the AMPK pathway, highlights its promise as a bioactive molecule. This technical guide provides a foundational resource for researchers and professionals, aiming to stimulate further investigation into the natural occurrence, biological activities, and potential applications of this compound.

References

Biosynthesis of Ethyl Nonadecanoate in Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nonadecanoate (B1228766) (C₂₁H₄₂O₂) is a long-chain fatty acid ethyl ester. While its presence has been noted in nature, detailed research on its specific biosynthesis is limited. This technical guide provides an in-depth overview of the putative biosynthetic pathways of ethyl nonadecanoate in organisms. By integrating current knowledge on the biosynthesis of its constituent parts—nonadecanoic acid and ethanol (B145695)—and the enzymatic processes of fatty acid ethyl esterification, this document offers a comprehensive theoretical framework for researchers. This guide summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of the core biochemical pathways to facilitate a deeper understanding and guide future research in this area.

Introduction

This compound is the ethyl ester of nonadecanoic acid, a 19-carbon saturated fatty acid.[1][2][3] While nonadecanoic acid is found in various natural sources, including plants, bacteria, and animal fats, the specific enzymatic synthesis of its ethyl ester is not extensively documented.[4][5] However, the general mechanisms for the formation of fatty acid ethyl esters (FAEEs) are well-established, particularly in the context of ethanol metabolism in mammals and fermentation processes in microorganisms like yeast. This guide will extrapolate from these known pathways to propose the biosynthetic routes for this compound.

The biosynthesis of this compound can be conceptually divided into two key stages:

-

The biosynthesis of the precursors: nonadecanoic acid and ethanol.

-

The esterification of nonadecanoic acid with ethanol.

This document will explore both stages in detail, providing insights into the enzymes and metabolic pathways involved.

Biosynthesis of Precursors

Nonadecanoic Acid (C19:0)

Nonadecanoic acid is an odd-chain saturated fatty acid. Its biosynthesis differs from the more common even-chain fatty acids. The primary pathway for the synthesis of odd-chain fatty acids involves the use of propionyl-CoA as a primer instead of acetyl-CoA in the fatty acid synthesis cycle.

Key Steps in Nonadecanoic Acid Biosynthesis:

-

Initiation: The synthesis is initiated with a three-carbon compound, propionyl-CoA.

-

Elongation: The fatty acid synthase (FAS) complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. For nonadecanoic acid (C19), this involves eight rounds of elongation.

-

Termination: The process terminates when the 19-carbon acyl chain is formed, which is then released from the FAS complex as nonadecanoic acid.

The availability of propionyl-CoA is a limiting factor and can be influenced by the metabolism of certain amino acids, cholesterol, and the presence of gut microbiota. In ruminant animals, propionate (B1217596) produced by gut bacteria is a significant source for odd-chain fatty acid synthesis. Vitamin B12 is a crucial cofactor in the conversion of propionate to succinate, and its deficiency can lead to an accumulation of propionate and consequently, an increase in odd-chain fatty acids like nonadecanoic acid.

Nonadecanoic acid has been reported in various organisms, including Solanum tuberosum and Streptomyces.

Ethanol

Ethanol is a primary alcohol that can be produced endogenously in organisms through several metabolic pathways, most notably through fermentation by microorganisms.

-

In Yeast and other Microorganisms: Under anaerobic conditions, yeast and some bacteria convert pyruvate (B1213749) (from glycolysis) into ethanol and carbon dioxide. This is a well-understood and commercially significant fermentation process.

-

In Mammals: While the primary source of ethanol is exogenous (ingestion), small amounts of ethanol can be produced endogenously by gut microflora.

Esterification of Nonadecanoic Acid with Ethanol

The final step in the biosynthesis of this compound is the esterification of nonadecanoic acid with ethanol. This reaction is catalyzed by specific enzymes that are part of the broader group of fatty acid ethyl ester synthases. Two principal pathways for FAEE synthesis have been identified in mammalian tissues.

Pathway 1: Acyl-CoA:Ethanol O-Acyltransferase (AEAT) Activity

This pathway involves the enzymatic transfer of an acyl group from a fatty acyl-CoA to ethanol.

Workflow:

-

Activation of Nonadecanoic Acid: Nonadecanoic acid is first activated to its coenzyme A thioester, nonadecanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase and requires ATP.

-

Esterification: An Acyl-CoA:Ethanol O-Acyltransferase (AEAT) enzyme catalyzes the transfer of the nonadecanoyl group from nonadecanoyl-CoA to ethanol, forming this compound and releasing coenzyme A.

Figure 1: AEAT Pathway for this compound Synthesis.

Pathway 2: Fatty Acid Ethyl Ester Synthase (FAEES) Activity

This pathway involves the direct esterification of a free fatty acid with ethanol, without the prior activation to an acyl-CoA.

Workflow:

-

Direct Esterification: A Fatty Acid Ethyl Ester Synthase (FAEES) enzyme directly catalyzes the condensation of nonadecanoic acid and ethanol to form this compound and water.

Figure 2: FAEES Pathway for this compound Synthesis.

Both AEAT and FAEES activities have been identified in various mammalian tissues, with the liver, pancreas, and duodenal mucosa showing high capacities for FAEE synthesis. In microorganisms, such as Saccharomyces cerevisiae, acyl-CoA:ethanol O-acyltransferases (like Eeb1 and Eht1) are responsible for the formation of medium-chain fatty acid ethyl esters. It is plausible that similar enzymes could catalyze the formation of this compound.

Experimental Protocols

In Vitro Enzyme Assay for AEAT and FAEES Activity

This protocol is designed to measure the rate of this compound synthesis in tissue homogenates.

Materials:

-

Tissue sample (e.g., liver, pancreas)

-

Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

-

Substrates:

-

[¹⁴C]-Nonadecanoic acid or Nonadecanoyl-CoA

-

Ethanol

-

-

Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0)

-

Scintillation cocktail and vials

-

Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

-

Tissue Homogenization: Homogenize the tissue sample in ice-cold homogenization buffer. Centrifuge the homogenate to obtain subcellular fractions (e.g., microsomes, cytosol) if desired.

-

Reaction Mixture Preparation: In a reaction tube, combine the tissue homogenate (or subcellular fraction), reaction buffer, and substrates. For AEAT activity, use nonadecanoyl-CoA. For FAEES activity, use nonadecanoic acid. Include a radiolabeled substrate for detection.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v). Vortex and centrifuge to separate the phases.

-

Product Separation and Quantification: Spot the organic phase onto a TLC plate and develop the chromatogram to separate this compound from the unreacted fatty acid. Scrape the corresponding spot for the ethyl ester and quantify the radioactivity using liquid scintillation counting.

Figure 3: Experimental Workflow for In Vitro Enzyme Assay.

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is not available. However, data from studies on other long-chain FAEEs can provide a reference point for expected enzymatic activities. The following table summarizes representative data for FAEE synthase and AEAT activities in various human tissues.

| Tissue | FAEE Synthase Activity (nmol/mg protein/h) | AEAT Activity (nmol/mg protein/h) |

| Liver | 0.5 - 2.0 | 5.0 - 15.0 |

| Pancreas | 1.0 - 5.0 | 10.0 - 30.0 |

| Duodenal Mucosa | 0.2 - 1.0 | 2.0 - 8.0 |

| Adipose Tissue | < 0.1 | < 0.5 |

| Heart | < 0.1 | < 0.5 |

Note: The values presented are approximate ranges based on published literature for common long-chain fatty acids and may not directly reflect the activity with nonadecanoic acid as a substrate.

Conclusion and Future Directions

The biosynthesis of this compound in organisms is likely to follow the established pathways for fatty acid ethyl ester formation, utilizing nonadecanoic acid and ethanol as precursors. The key enzymatic activities are likely mediated by AEAT and FAEES enzymes. While this guide provides a robust theoretical framework, further research is necessary to isolate and characterize the specific enzymes responsible for this compound synthesis and to quantify its production in various organisms.

Future research should focus on:

-

Identification and characterization of specific synthases: Investigating which enzymes exhibit a preference for nonadecanoic acid as a substrate.

-

In vivo studies: Measuring the levels of this compound in different organisms under various physiological conditions.

-

Metabolic engineering: Exploring the potential for microbial production of this compound for industrial applications.

By building upon the foundational knowledge presented in this guide, the scientific community can further unravel the intricacies of this compound biosynthesis and its potential biological significance.

References

Spectroscopic Profile of Ethyl Nonadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl nonadecanoate (B1228766) (CAS No. 18281-04-4), a long-chain fatty acid ester. The information presented herein is intended to support research and development activities by providing key analytical data and methodologies for the identification and characterization of this compound.

Ethyl nonadecanoate has the chemical formula C₂₁H₄₂O₂ and a molecular weight of 326.56 g/mol .[1] Its structure consists of a nineteen-carbon saturated fatty acid (nonadecanoic acid) esterified with ethanol. This guide details its signature spectral features as determined by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Acyl Chain Terminal CH₃ | 0.88 | Triplet |

| Ester CH₃ | 1.25 | Triplet |

| Acyl Chain (CH₂)n | 1.26 | Multiplet |

| β-Methylene to Carbonyl (-CH₂-CH₂-COO-) | 1.61 | Multiplet |

| α-Methylene to Carbonyl (-CH₂-COO-) | 2.27 | Triplet |

| Ester O-CH₂ | 4.12 | Quartet |

Data sourced from representative values for long-chain fatty acid ethyl esters.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Assignment | Chemical Shift (δ) ppm |

| Ester CH₃ | 14.28 |

| Acyl Chain Terminal CH₃ | 22.76 |

| β-Methylene to Carbonyl (-CH₂-CH₂-COO-) | 25.06 |

| Acyl Chain (CH₂)n | ~29.23 - 29.78 |

| α-Methylene to Carbonyl (-CH₂-COO-) | 34.43 |

| Ester O-CH₂ | 60.13 |

| Carbonyl (C=O) | 173.85 |

Data sourced from representative values for long-chain fatty acid ethyl esters.[1]

Table 3: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Interpretation |

| 326 | Molecular Ion [M]⁺ |

| 281 | [M - OCH₂CH₃]⁺ |

| 101 | [CH₂(CH₂)₄CO]⁺ fragment |

| 88 | McLafferty Rearrangement Fragment [C₄H₈O₂]⁺ |

| 73 | [COOCH₂CH₃]⁺ |

Data is based on typical fragmentation patterns of fatty acid ethyl esters and publicly available mass spectra.[1][2] The peak at m/z 88 is a characteristic and often the base peak for straight-chain fatty acid ethyl esters.[1]

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2925 and ~2855 | C-H Stretch | Alkane (CH₂, CH₃) |

| ~1740 | C=O Stretch | Ester |

| ~1465 | C-H Bend | Alkane (CH₂) |

| ~1170 | C-O Stretch | Ester |

Data is based on characteristic absorption frequencies for long-chain aliphatic esters.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized for fatty acid esters and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: 300 MHz or 500 MHz NMR Spectrometer.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of CDCl₃ containing TMS in a 5 mm NMR tube.[3]

-

Instrument Setup: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample, typically 50-100 mg of this compound in 0.7 mL of CDCl₃.[3]

-

Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a standard ¹³C NMR experiment with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.[4] A longer acquisition time or a higher number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.[4]

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, with the chemical shift referenced to TMS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Materials:

-

This compound sample

-

High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar column like SE-30).[5] The oven temperature is programmed to ramp up to ensure the elution of the compound.

-

MS Analysis: As the compound elutes from the GC column, it enters the MS ion source. The molecules are ionized by electron impact (typically at 70 eV). The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer, potentially with an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

This compound sample

-

Salt plates (e.g., NaCl) or a clean ATR crystal

Protocol:

-

Sample Preparation (Thin Film Method): If the sample is a liquid at room temperature, place a drop between two salt plates to create a thin film. If it is a solid, it can be melted and applied as a thin film or dissolved in a volatile solvent, applied to a salt plate, and the solvent allowed to evaporate.

-

Sample Preparation (ATR Method): Place a small amount of the sample directly onto the ATR crystal.

-

Data Acquisition: Place the sample holder in the FTIR spectrometer and acquire the spectrum. Typically, a background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a fatty acid ester like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Ethyl Nonadecanoate: A Technical Guide to its Origins and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl nonadecanoate (B1228766), a long-chain fatty acid ester, has found applications in various scientific and industrial fields, from biochemical research to the fragrance industry. While the specific historical moment of its first synthesis is not prominently documented as a landmark discovery, its existence is a direct result of the foundational principles of organic chemistry established in the late 19th and early 20th centuries. This technical guide provides an in-depth exploration of the discovery and history of ethyl nonadecanoate, focusing on the historical context of its synthesis, the properties of its constituent precursor, nonadecanoic acid, and the likely experimental protocols for its initial preparation.

Introduction: The Chemical Context

The discovery and synthesis of individual esters like this compound are intrinsically linked to the broader history of organic synthesis and the understanding of functional groups. The late 19th century saw a flourishing of organic chemistry, with chemists systematically exploring the reactions of different classes of compounds. The esterification of carboxylic acids with alcohols became a fundamental and widely studied reaction during this period.

Discovery and History of Nonadecanoic Acid

The history of this compound begins with its parent carboxylic acid, nonadecanoic acid.

2.1. Natural Occurrence and Early Observations

Nonadecanoic acid, a saturated fatty acid with a 19-carbon backbone, is found in nature, although it is less common than even-chained fatty acids. It has been identified in various natural sources, including:

-

Plant Oils and Fats: It is present in trace amounts in certain vegetable oils and fats.

-

Ox Fats: Early studies of animal fats identified a range of fatty acids, including odd-chained ones like nonadecanoic acid.[1]

-

Microorganisms: It has been found in bacteria such as Staphylococcus.[2]

-

Insects: It can be used as a pheromone by certain insects.[2]

The isolation and characterization of fatty acids from natural sources was a significant area of research in the 19th and early 20th centuries. While the exact first isolation of nonadecanoic acid is not clearly documented, its presence in natural lipids would have been uncovered through the systematic analysis of fats and oils.

2.2. Physicochemical Properties of Nonadecanoic Acid

The characterization of nonadecanoic acid would have relied on the analytical techniques of the time, including melting point determination, elemental analysis, and titration to determine its equivalent weight.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈O₂ | [1] |

| Molecular Weight | 298.50 g/mol | [3] |

| CAS Number | 646-30-0 | [1] |

| Melting Point | 89 - 91 °C | [3] |

| Boiling Point | 237 - 239 °C / 10 mmHg | [3] |

| Appearance | White solid | [3] |

| Solubility | Insoluble in water, soluble in organic solvents | [1] |

The Advent of Esterification and the Synthesis of this compound

The synthesis of this compound would have been a logical extension of the discovery and characterization of nonadecanoic acid, made possible by the development of reliable esterification methods.

3.1. Fischer-Speier Esterification: The Likely Method of First Synthesis

The most probable method for the first synthesis of this compound is the Fischer-Speier esterification , a cornerstone of organic synthesis developed in 1895 by Emil Fischer and Arthur Speier. This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a widely used method for preparing esters.[4][5]

The reaction involves heating the carboxylic acid (nonadecanoic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrogen chloride.[5] The use of excess ethanol (B145695) serves to shift the reaction equilibrium towards the formation of the ester, as described by Le Chatelier's principle.[5]

3.2. Experimental Protocol: A Reconstruction of the First Synthesis

Based on the principles of Fischer-Speier esterification, a plausible experimental protocol for the first synthesis of this compound would be as follows:

Objective: To synthesize this compound from nonadecanoic acid and ethanol.

Reactants:

-

Nonadecanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Diethyl ether (for extraction)

Procedure:

-

Reaction Setup: A mixture of nonadecanoic acid and a significant molar excess of absolute ethanol would be placed in a round-bottom flask.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid would be carefully added to the mixture.

-

Reflux: The reaction mixture would be heated under reflux for several hours to drive the reaction to completion.

-

Work-up:

-

The excess ethanol would be removed by distillation.

-

The remaining mixture would be cooled and diluted with diethyl ether.

-

The ether solution would be washed with water and then with a dilute solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted nonadecanoic acid.

-

The organic layer would be washed again with water and then dried over anhydrous sodium sulfate.

-

-

Purification: The diethyl ether would be removed by distillation, yielding crude this compound. Further purification could be achieved by vacuum distillation.

3.3. Characterization of this compound

The newly synthesized this compound would have been characterized using the analytical methods available at the time:

| Property | Value |

| Molecular Formula | C₂₁H₄₂O₂ |

| Molecular Weight | 326.57 g/mol |

| CAS Number | 18281-04-4 |

| Appearance | White to off-white solid or crystalline powder |

| Melting Point | Likely in the range of 30-40 °C (by analogy to similar esters) |

| Boiling Point | Higher than nonadecanoic acid, distillable under vacuum |

Visualizing the Synthesis and Logic

4.1. Fischer-Speier Esterification Workflow

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

4.2. Logical Relationship of Discovery

Caption: Logical progression leading to the synthesis of this compound.

Conclusion

The discovery and history of this compound are not marked by a singular event but are rather a testament to the systematic advancement of organic chemistry. Its synthesis was a natural consequence of the isolation and characterization of its parent fatty acid, nonadecanoic acid, and the development of robust esterification techniques like the Fischer-Speier method. This guide provides a comprehensive overview of this history, grounded in the fundamental principles of chemical science, and offers a reconstructed experimental protocol that would have been employed for its initial preparation. For contemporary researchers, understanding this historical context provides a deeper appreciation for the foundational reactions that continue to be relevant in modern organic synthesis.

References

Methodological & Application

Application Note: Ethyl Nonadecanoate as an Internal Standard for GC Analysis of Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of fatty acids by gas chromatography (GC) is a fundamental technique in various fields, including metabolic research, food science, biofuel development, and pharmaceutical analysis. The complexity of biological and chemical matrices necessitates the use of an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response. Ethyl nonadecanoate (B1228766) (C19:0 ethyl ester), a long-chain, odd-numbered fatty acid ethyl ester, is an excellent candidate for an internal standard in the analysis of fatty acid methyl esters (FAMEs) and other fatty acid ethyl esters (FAEEs). Its odd-numbered carbon chain makes it rare in most biological samples, thus minimizing the risk of co-elution with endogenous analytes.[1][2]

This application note provides a comprehensive protocol for the use of ethyl nonadecanoate as an internal standard for the quantitative analysis of fatty acid esters by GC with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS).

Principle of Internal Standardization

The internal standard method involves adding a known amount of a non-native compound (in this case, this compound) to every sample, calibrant, and blank at the beginning of the sample preparation process. The quantification of the target analyte is then based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio is plotted against the analyte's concentration to generate a calibration curve. This approach effectively mitigates errors arising from sample loss during extraction, derivatization, and injection inconsistencies.[3]

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₁H₄₂O₂ |

| Molecular Weight | 326.56 g/mol |

| CAS Number | 18281-04-4 |

| Boiling Point | 359.1 °C (estimated) |

| Solubility | Soluble in organic solvents like hexane (B92381) and chloroform. Insoluble in water. |

| Structure | CH₃(CH₂)₁₇COOCH₂CH₃ |

Experimental Protocols

A critical step in fatty acid analysis is the conversion of fatty acids into their more volatile ester forms, typically methyl or ethyl esters, through a process called transesterification.[4] The following protocols detail the sample preparation and GC analysis steps.

I. Sample Preparation: Lipid Extraction and Transesterification

This protocol is a general method for the extraction of lipids from a sample and their subsequent conversion to fatty acid methyl esters (FAMEs). This compound should be added at the very beginning of this process.

Materials:

-

Sample (e.g., 100 mg of tissue, 1 mL of plasma, or 50 mg of oil)

-

This compound Internal Standard Solution (e.g., 1 mg/mL in hexane)

-

Chloroform/Methanol (B129727) mixture (2:1, v/v)[5]

-

0.5 M NaOH in methanol[6]

-

14% Boron trifluoride in methanol (BF₃/MeOH)[4]

-

Hexane (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663)

-

Vials with PTFE-lined caps

Procedure:

-

Homogenization and Lipid Extraction:

-

To a known amount of sample in a glass vial, add a precise volume of the this compound internal standard solution (e.g., 100 µL of a 1 mg/mL solution).

-

Add 3 mL of chloroform/methanol (2:1, v/v) and homogenize thoroughly.[5]

-

After homogenization, add 0.6 mL of deionized water and vortex to induce phase separation.

-

Centrifuge at 2000 x g for 5 minutes.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

-

Saponification and Transesterification to FAMEs:

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.[6]

-

Heat the vial at 100°C for 10 minutes to hydrolyze the lipids into free fatty acids.

-

Cool the sample to room temperature.

-

Add 2 mL of 14% BF₃/MeOH.[6]

-

Cap the vial tightly and heat at 100°C for 5 minutes to methylate the free fatty acids.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.[6]

-

Allow the layers to separate. The upper hexane layer contains the FAMEs and the this compound internal standard.

-

Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

-

The sample is now ready for GC analysis.

-

References

Application Notes and Protocols for FAME Analysis Using Ethyl Nonadecanoate as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is crucial in various fields, including biomedical research, drug development, food science, and biofuel production. Gas chromatography (GC) is a powerful technique for this purpose, but it requires the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs). To ensure accuracy and precision, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard is a compound that is chemically similar to the analytes of interest but not naturally present in the sample.[1] Odd-chain fatty acids are often chosen for this role.[2]

This document provides detailed application notes and protocols for the use of ethyl nonadecanoate (B1228766) (C19:0 ethyl ester) as an internal standard in FAME analysis. While methyl esters of odd-chain fatty acids are commonly used, ethyl nonadecanoate can be a suitable alternative, particularly in studies involving ethanol-based transesterification or when analyzing samples where mthis compound might be present.

Experimental Protocols

Sample Preparation and Lipid Extraction

A modified Folch extraction method is commonly employed to isolate lipids from biological matrices.[1][3]

Materials:

-

Sample (e.g., tissue homogenate, plasma, cell pellet)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

This compound Internal Standard Solution (1 mg/mL in chloroform:methanol 2:1, v/v)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

To a known quantity of the sample in a glass centrifuge tube, add the this compound Internal Standard Solution. The amount of IS added should be comparable to the expected total fatty acid content in the sample.[4]

-

Add a 2:1 (v/v) solution of chloroform:methanol to the sample.

-

Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and lipid extraction.

-

Add 0.9% NaCl solution to the mixture to facilitate phase separation.

-

Centrifuge the sample at approximately 2000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic layer (containing the lipids and the internal standard) to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -20°C until derivatization.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes an acid-catalyzed transesterification using boron trifluoride (BF₃) in methanol. This process converts the extracted fatty acids (including the this compound which will be transesterified to mthis compound) into FAMEs.

Materials:

-

Dried lipid extract from the previous step

-

0.5 M NaOH in methanol

-

14% Boron trifluoride (BF₃) in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Heating block or water bath

-

GC vials with inserts

Procedure:

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

-

Heat the mixture at 100°C for 10 minutes to hydrolyze the lipids.

-

Cool the sample to room temperature and add 2 mL of 14% BF₃ in methanol.

-

Heat the mixture again at 100°C for 5-10 minutes. This step facilitates the methylation of the fatty acids.

-

Cool the tube and add 1 mL of hexane and 1 mL of saturated NaCl solution to stop the reaction and extract the FAMEs into the hexane layer.

-

Vortex thoroughly and centrifuge briefly to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial. To ensure complete transfer, the extraction can be repeated with another portion of hexane.

-

The hexane extract can be passed through a small column of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC analysis.

Gas Chromatography (GC) Conditions

The following are typical GC conditions for FAME analysis. These may need to be optimized depending on the specific instrument and column used.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890 Series GC or equivalent |

| Detector | Flame Ionization Detector (FID) |

| Column | DB-23 (60m x 0.25mm ID, 0.25µm film thickness) or equivalent polar capillary column |